molecular formula C18H11NO3S B2795720 (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one CAS No. 801227-65-6

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2795720
CAS No.: 801227-65-6
M. Wt: 321.35
InChI Key: HIMBINHOUAYCOC-VQHVLOKHSA-N
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Description

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is a complex organic compound that features a conjugated system of double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Synthesis of the Furan Rings: Furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Coupling Reactions: The benzo[d]thiazole and furan moieties are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

    Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction between the furan derivatives and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, amines, or hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of its targets. Additionally, its aromatic rings can engage in π-π stacking interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(5-(benzothiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (E)-3-(5-(benzothiazol-2-yl)furan-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one
  • (E)-3-(5-(benzothiazol-2-yl)furan-2-yl)-1-(phenyl)prop-2-en-1-one

Uniqueness

What sets (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one apart from similar compounds is its specific combination of benzo[d]thiazole and furan rings, along with the enone functionality. This unique structure imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3S/c20-14(15-5-3-11-21-15)9-7-12-8-10-16(22-12)18-19-13-4-1-2-6-17(13)23-18/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMBINHOUAYCOC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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